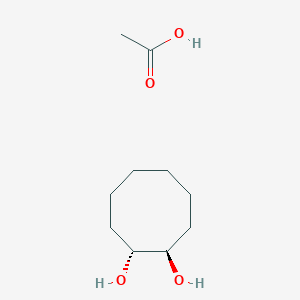

acetic acid;(1R,2R)-cyclooctane-1,2-diol

Description

Properties

CAS No. |

52354-78-6 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

acetic acid;(1R,2R)-cyclooctane-1,2-diol |

InChI |

InChI=1S/C8H16O2.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |

InChI Key |

LYEBMCDLPSJQIZ-SCLLHFNJSA-N |

Isomeric SMILES |

CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)O |

Canonical SMILES |

CC(=O)O.C1CCCC(C(CC1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,2R)-cyclooctane-1,2-diol typically involves the dihydroxylation of cyclooctene followed by esterification with acetic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction conditions usually involve a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The resulting diol is then esterified with acetic acid using a catalyst like sulfuric acid (H₂SO₄) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R)-cyclooctane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form cyclooctane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous solution at room temperature.

Reduction: LiAlH₄ in anhydrous ether at low temperatures.

Substitution: SOCl₂ in the presence of pyridine at room temperature.

Major Products

Oxidation: Cyclooctane-1,2-dione or cyclooctane-1,2-dicarboxylic acid.

Reduction: Cyclooctane.

Substitution: Cyclooctane-1,2-dichloride or cyclooctane-1,2-dibromide.

Scientific Research Applications

Acetic acid;(1R,2R)-cyclooctane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(1R,2R)-cyclooctane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways. For example, it may inhibit certain enzymes by mimicking the transition state of their substrates, thereby reducing their activity . The hydroxyl groups can also form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Key Observations:

- Ring Size and Flexibility : Cyclooctane diol’s 8-membered ring introduces greater conformational flexibility compared to rigid 6-membered cyclohexane derivatives . This flexibility may enhance its utility in dynamic systems (e.g., supramolecular chemistry).

- Functional Groups : The absence of acetic acid substituents in the parent cyclooctane diol contrasts with cyclohexane derivatives like 2,2′-[(1R,2R)-cyclohexanediyl]diacetic acid , which exhibits enhanced metal-binding capacity due to carboxylic acid groups .

- Aromatic vs. Alicyclic Diols : Aromatic diols (e.g., chrysene-derived diols) exhibit planar structures and π-π interactions, whereas alicyclic diols like cyclooctane diol prioritize steric and stereoelectronic effects .

Research Findings and Data

Stereochemical Influence on Reactivity

The (1R,2R) configuration in cyclooctane diol enables selective interactions in chiral environments. For example:

- Metabolic Stereoselectivity : Human P450 enzymes preferentially produce (1R,2R)-dihydrodiols from methylchrysenes, emphasizing enzymatic preference for specific diol configurations .

Physicochemical Properties

- Solubility : Cyclooctane diol’s larger ring may reduce water solubility compared to smaller cyclohexane diols but improve organic-phase compatibility.

- Thermal Stability : Cyclohexane diol derivatives exhibit stability up to 200°C in metal complexes, while cyclooctane analogs may require empirical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.